![molecular formula C16H12N6O4 B7503858 N-[2-(1H-benzimidazol-2-yl)-5-methylpyrazol-3-yl]-5-nitrofuran-2-carboxamide](/img/structure/B7503858.png)
N-[2-(1H-benzimidazol-2-yl)-5-methylpyrazol-3-yl]-5-nitrofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(1H-benzimidazol-2-yl)-5-methylpyrazol-3-yl]-5-nitrofuran-2-carboxamide, commonly known as BNIPMF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
BNIPMF has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to exhibit anticancer, antimicrobial, and anti-inflammatory properties, making it a promising candidate for the development of new drugs.
Mécanisme D'action
The mechanism of action of BNIPMF is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins that are involved in key cellular processes. It has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a critical role in DNA replication and repair. BNIPMF has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
BNIPMF has been shown to exhibit a range of biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the reduction of inflammation. It has also been shown to exhibit antibacterial and antifungal activity, making it a potential candidate for the treatment of infectious diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of BNIPMF for lab experiments is its high potency and selectivity, which allows for the study of its effects at low concentrations. However, its limited solubility in water and other common solvents can make it difficult to work with in certain experimental setups.
Orientations Futures
There are several potential future directions for research on BNIPMF. One area of interest is the development of new drugs based on BNIPMF that exhibit improved pharmacokinetic and pharmacodynamic properties. Another area of interest is the study of the molecular mechanisms underlying its anticancer and antimicrobial activities, which could lead to the development of new therapeutic strategies. Additionally, the development of new methods for the synthesis and purification of BNIPMF could help to overcome some of the limitations associated with its use in lab experiments.
Méthodes De Synthèse
The synthesis of BNIPMF involves a multistep process that includes the reaction of 2-aminobenzimidazole with 5-methyl-3-pyrazolecarboxylic acid, followed by the nitration of the resulting intermediate with nitric acid. The final step involves the reaction of the nitro intermediate with furan-2-carboxylic acid to yield BNIPMF.
Propriétés
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)-5-methylpyrazol-3-yl]-5-nitrofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N6O4/c1-9-8-13(19-15(23)12-6-7-14(26-12)22(24)25)21(20-9)16-17-10-4-2-3-5-11(10)18-16/h2-8H,1H3,(H,17,18)(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOMBRUVRNGGBJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-])C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
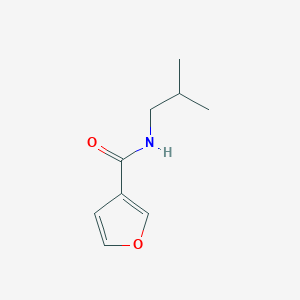
![[4-(4-Aminoquinazolin-2-yl)piperazin-1-yl]-phenylmethanone](/img/structure/B7503799.png)
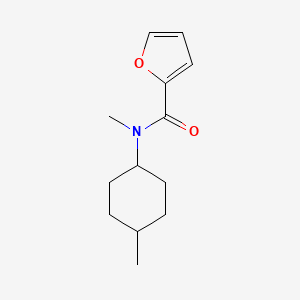
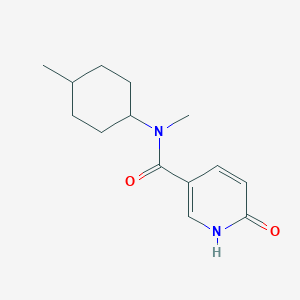
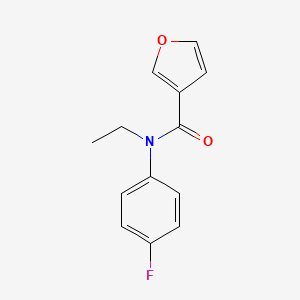
![Furan-3-yl-[4-[(3-methylphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B7503828.png)
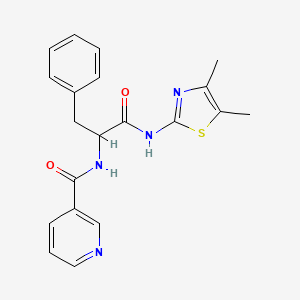
![N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-N-methylbenzenesulfonamide](/img/structure/B7503834.png)

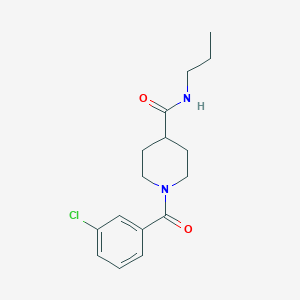
![3-(2-fluorophenyl)-5-[(2-phenoxyethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B7503849.png)
![N-(2-fluorophenyl)-2-[[5-(2-methoxyethylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanamide](/img/structure/B7503856.png)
![5-methyl-N-(2-methylpropyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7503863.png)
![N-[1-(3,4-dimethylphenyl)ethyl]-2-[[4-(3-methoxypropyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7503865.png)
